Mycophenolic acid 13C17

Overview

Description

Mycophenolic acid is an antimetabolite immunosuppressant indicated for prophylaxis of organ rejection in adult patients receiving kidney transplants and in pediatric patients at least 5 years of age and older who are at least 6 months post kidney transplant .

Synthesis Analysis

The analysis of Mycophenolic Acid is done using LC-MS/MS . Mycophenolic acid (MPA) suppresses the immune response by blocking pathways that are complimentary to the effects of Cyclosporin A .Molecular Structure Analysis

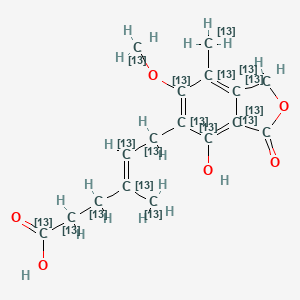

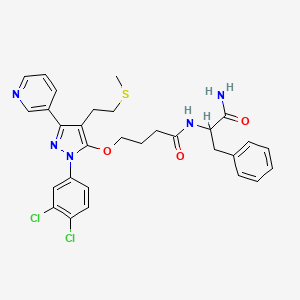

Mycophenolic acid-13C17 has the empirical formula 13C17H20O6 . It is the 13C labeled Mycophenolic acid .Chemical Reactions Analysis

Mycophenolic acid-13C17 is an antiproliferative drug that interferes with the de novo pathway of purine synthesis by inhibiting a vital enzyme, inosine monophosphate dehydrogenase, and blocking the production of guanosine nucleotides .Physical And Chemical Properties Analysis

Mycophenolic acid-13C17 has a molecular weight of 337.21 . It is available as a solution of 25 μg/mL in acetonitrile .Scientific Research Applications

Analytical Standard for High-Performance Liquid Chromatography (HPLC)

Mycophenolic acid 13C17 is used as an analytical standard in HPLC techniques. It helps in the accurate quantification of mycophenolic acid in various samples. The isotopic labeling ensures precise tracking and measurement, which is essential for pharmacokinetic studies and quality control in pharmaceutical industries .

Gas Chromatography (GC) Reference Material

In gas chromatography, Mycophenolic acid 13C17 acts as a reference material. Its stable isotopic label allows for the differentiation and quantification of mycophenolic acid from other compounds in complex mixtures. This application is particularly useful in toxicology and forensic science to identify substances within biological specimens .

Mass Spectrometry Internal Standard

The compound is utilized as an internal standard for mass spectrometry, including GC-MS and LC-MS. The 13C17 labeling provides a distinct mass shift, enabling accurate identification and quantification of mycophenolic acid, even in trace amounts. This is vital for drug metabolism studies and environmental analysis .

Immunosuppressive Agent Research

Mycophenolic acid 13C17 is instrumental in researching immunosuppressive agents. It’s an active metabolite of mycophenolate mofetil, used in organ transplantation to prevent rejection. The labeled compound allows for the study of its pharmacodynamics and pharmacokinetics, contributing to the development of more effective immunosuppressive therapies .

Antimicrobial Activity Studies

Researchers use Mycophenolic acid 13C17 to study its antimicrobial properties. It has shown activity against various strains of Candida and Staphylococcus aureus. The isotopic labeling aids in understanding the compound’s mechanism of action and its potential use as an antimicrobial agent .

Food and Beverage Testing

In the food and beverage industry, Mycophenolic acid 13C17 is used for testing and analysis. It helps in detecting the presence of mycotoxins and ensuring the safety and quality of consumables. The isotopic label enhances the reliability of the testing process .

Mechanism of Action

Target of Action

Mycophenolic Acid 13C17 primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the de novo synthesis of guanosine monophosphate (GMP), a precursor of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis .

Mode of Action

Mycophenolic Acid 13C17 acts as a potent, uncompetitive inhibitor of IMPDH . By inhibiting IMPDH, it prevents the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), thereby blocking the de novo pathway of guanine nucleotide synthesis . This results in a decrease in the proliferation of B and T lymphocytes, which are critically dependent on this pathway .

Biochemical Pathways

The inhibition of IMPDH by Mycophenolic Acid 13C17 affects the purine biosynthesis pathways . This leads to a reduction in the synthesis of DNA and RNA, thereby suppressing the immune response by reducing the proliferation of B and T lymphocytes . It also demonstrates antiviral effects against a wide range of RNA viruses .

Pharmacokinetics

Mycophenolic Acid 13C17 is metabolized in the liver . It has a bioavailability of 72% for sodium and 94% for mofetil . The protein binding of Mycophenolic Acid 13C17 is between 82-97% . It has an elimination half-life of approximately 17.9±6.5 hours , and is excreted primarily in urine (93%) and feces (6%) .

Result of Action

The action of Mycophenolic Acid 13C17 results in potent cytostatic effects on T- and B-lymphocytes . It also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells .

Action Environment

The action, efficacy, and stability of Mycophenolic Acid 13C17 can be influenced by various environmental factors. For instance, concurrent administration of interacting drugs such as antacids, metal-containing medications, and proton pump inhibitors can significantly influence the pharmacokinetics of Mycophenolic Acid 13C17 . Additionally, patient-specific factors such as renal function, serum albumin levels, sex, and ethnicity can also impact its action .

Safety and Hazards

Future Directions

Mycophenolic acid is increasingly being used in the treatment of patients with various autoimmune diseases . More studies are needed to characterize free MPA concentration or MPA metabolites . Given the extensive protein binding, low to intermediate extraction, and intrinsic clearance characteristics of MPA in humans, including these variables would improve the population structural models .

properties

IUPAC Name |

(E)-6-(4-hydroxy-6-(113C)methoxy-7-(113C)methyl-3-oxo-1H-2-benzofuran-5-yl)-4-(113C)methyl(1,2,3,4,5,6-13C6)hex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNSFSBZBAHARI-RUCQXSASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[13C]2[13CH2]O[13C](=O)[13C]2=[13C]([13C](=[13C]1O[13CH3])[13CH2]/[13CH]=[13C](\[13CH3])/[13CH2][13CH2][13C](=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746805 | |

| Record name | (4E)-6-[4-Hydroxy-7-(~13~C)methyl-6-[(~13~C)methyloxy]-3-oxo(~13~C_8_)-1,3-dihydro-2-benzofuran-5-yl]-4-(~13~C)methyl(~13~C_6_)hex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mycophenolic acid 13C17 | |

CAS RN |

1202866-92-9 | |

| Record name | (4E)-6-[4-Hydroxy-7-(~13~C)methyl-6-[(~13~C)methyloxy]-3-oxo(~13~C_8_)-1,3-dihydro-2-benzofuran-5-yl]-4-(~13~C)methyl(~13~C_6_)hex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B1514313.png)

![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)

![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3-ethyl-1,1-dimethyl-1h-benz[e]indolium 4-methylbenzenesulfonate](/img/structure/B1514347.png)

![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)

![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)

![2-[1-(4,8b-Dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclopentyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B1514355.png)